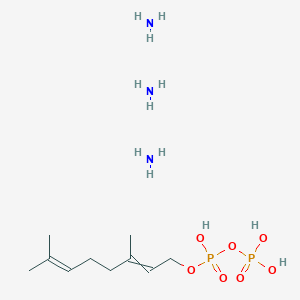
Azane;3,7-dimethylocta-2,6-dienyl phosphono hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Azane;3,7-dimethylocta-2,6-dienyl phosphono hydrogen phosphate typically involves the reaction of geraniol with phosphoric acid derivatives. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Azane;3,7-dimethylocta-2,6-dienyl phosphono hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various terpenes and terpenoids, which have significant applications in pharmaceuticals, fragrances, and other industries .
Aplicaciones Científicas De Investigación
Azane;3,7-dimethylocta-2,6-dienyl phosphono hydrogen phosphate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound plays a crucial role in the biosynthesis of terpenes and terpenoids, which are important for various biological functions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of fragrances, flavors, and other industrial products.
Mecanismo De Acción
The mechanism of action of Azane;3,7-dimethylocta-2,6-dienyl phosphono hydrogen phosphate involves its role as a precursor in the biosynthesis of terpenes and terpenoids. It acts on specific enzymes and molecular pathways to facilitate the formation of these compounds, which are essential for various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- Geranyl pyrophosphate
- Neryl pyrophosphate
- Farnesyl pyrophosphate
Uniqueness
Azane;3,7-dimethylocta-2,6-dienyl phosphono hydrogen phosphate is unique due to its specific structure and role in the biosynthesis of terpenes and terpenoids. Its ability to act as a precursor for a wide range of biologically and industrially important compounds sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C10H29N3O7P2 |
|---|---|
Peso molecular |
365.30 g/mol |
Nombre IUPAC |
azane;3,7-dimethylocta-2,6-dienyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H20O7P2.3H3N/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13;;;/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13);3*1H3 |
Clave InChI |
LDHQLWOKXNHSSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C.N.N.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


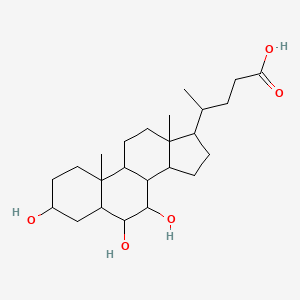
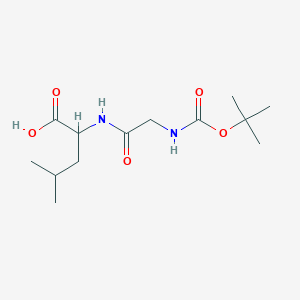
![methyl 3-[4-(3-methoxycarbonyl-2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate](/img/structure/B13395967.png)



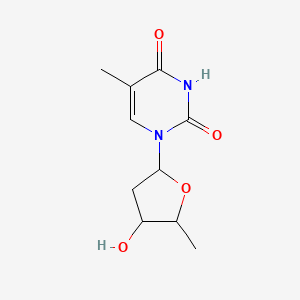
![4-Amino-5-fluoro-1-[2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B13396000.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13396001.png)
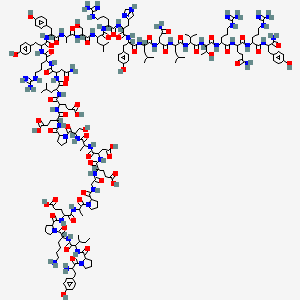

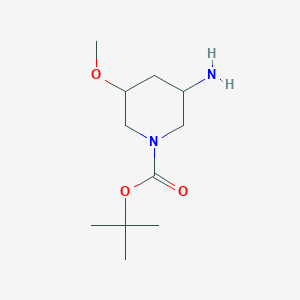
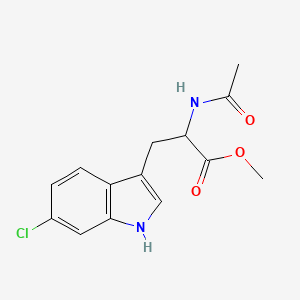
![1-[(4-hydroxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol](/img/structure/B13396035.png)
